

Discovery and history of Coumurrayin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Coumurrayin**

Cat. No.: **B091522**

[Get Quote](#)

An In-depth Technical Guide to the Core of **Coumurrayin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumurrayin, a naturally occurring coumarin derivative, has been identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one. First synthesized in 1969, this compound belongs to the extensive family of coumarins, which are well-regarded for their diverse and significant pharmacological activities. This technical guide provides a comprehensive overview of **Coumurrayin**, including its discovery, chemical properties, and known biological context. Due to the limited specific research on **Coumurrayin**, this guide also incorporates broader knowledge of the coumarin class to infer potential biological activities and mechanisms of action, thereby providing a foundational resource for future research and drug development endeavors.

Introduction

Coumarins are a class of benzopyrone compounds ubiquitously found in many plants, and they form the scaffold for a multitude of natural products.^[1] Their basic structure consists of a benzene ring fused to an α -pyrone ring.^[2] The diverse pharmacological activities exhibited by coumarin derivatives, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have made them a focal point of medicinal chemistry research.^{[1][3]}

Coumurrayin, with the chemical formula C₁₆H₁₈O₄, was first reported in the scientific literature through its synthesis by Tanino and Inoue in 1969. It is also known to be a natural

constituent of plants such as *Angelica ursina* and *Murraya alata*. Despite its early discovery, **Coumurrayin** remains a relatively understudied compound, with a significant gap in the literature regarding its specific biological activities and mechanisms of action. This guide aims to consolidate the available information on **Coumurrayin** and to provide a framework for its further investigation by drawing parallels with more extensively studied coumarins.

Discovery and History

The history of **Coumurrayin** is intrinsically linked to the broader exploration of coumarins. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (*Dipteryx odorata*). [1] The synthesis of **Coumurrayin** in 1969 by Hideo Tanino and Shoji Inoue marked its formal entry into the chemical literature. While the initial focus was on its chemical synthesis, its subsequent identification in plant species like *Angelica ursina* and *Murraya alata* confirmed its status as a natural product.

Physicochemical Properties

A summary of the key physicochemical properties of **Coumurrayin** is presented in the table below.

Property	Value
IUPAC Name	5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
Molecular Formula	C ₁₆ H ₁₈ O ₄
Molecular Weight	274.31 g/mol
Appearance	Solid (predicted)
Solubility	Predicted to be soluble in organic solvents

Synthesis and Isolation

Chemical Synthesis

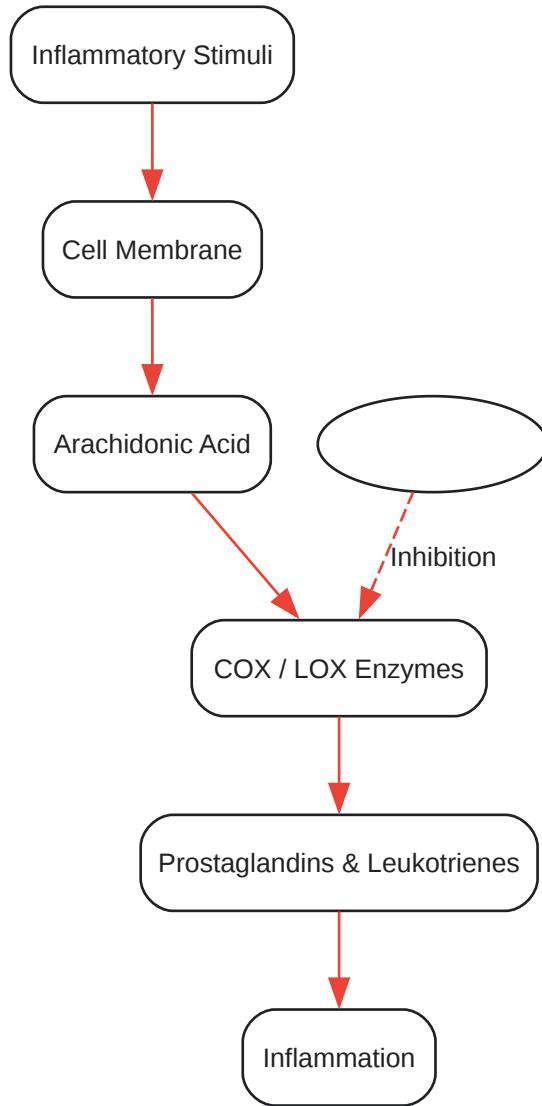
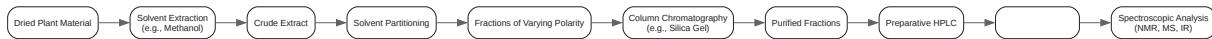
While the original 1969 publication by Tanino and Inoue detailing the synthesis of **Coumurrayin** is not widely accessible, the general synthesis of coumarin derivatives often

involves several established methods. These reactions typically aim to construct the core benzopyrone scaffold.

General Experimental Protocols for Coumarin Synthesis:

- Pechmann Condensation: This method involves the condensation of a phenol with a β -keto ester in the presence of an acid catalyst.
- Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride.
- Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound.
- Wittig Reaction: This reaction can be employed to form the α,β -unsaturated ester moiety of the coumarin ring.

A plausible synthetic route to **Coumurrayin** would likely start from a substituted phenol and build the pyrone ring, followed by the introduction of the prenyl group at the C8 position.



Natural Product Isolation

Coumurrayin has been identified as a constituent of Angelica ursina and Murraya alata. The isolation of coumarins from plant material typically involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
- Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their solubility.
- Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
- Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy.

Experimental Workflow for Natural Product Isolation:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 3. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of Coumurrayin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091522#discovery-and-history-of-coumurrayin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com